tert-Butyl (2-carbamoylfuran-3-yl)carbamate

Polar surface area Drug-likeness Membrane permeability

tert-Butyl (2-carbamoylfuran-3-yl)carbamate (CAS 655255-07-5), also named 3-(Boc-amino)furan-2-carboxamide, is a heterocyclic building block of molecular formula C₁₀H₁₄N₂O₄ and molecular weight 226.23 g/mol. It belongs to the class of Boc-protected aminofuran carboxamides and is characterized by the simultaneous presence of a tert-butyloxycarbonyl (Boc)-protected amine at the furan 3-position and a primary carboxamide at the furan 2-position.

Molecular Formula C10H14N2O4
Molecular Weight 226.23
CAS No. 655255-07-5
Cat. No. B3029419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-carbamoylfuran-3-yl)carbamate
CAS655255-07-5
Molecular FormulaC10H14N2O4
Molecular Weight226.23
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)N
InChIInChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)12-6-4-5-15-7(6)8(11)13/h4-5H,1-3H3,(H2,11,13)(H,12,14)
InChIKeyBLJVFXIQRQPLKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-carbamoylfuran-3-yl)carbamate (CAS 655255-07-5): A Bifunctional Furan Building Block with Orthogonal Synthetic Handles for Medicinal Chemistry Procurement


tert-Butyl (2-carbamoylfuran-3-yl)carbamate (CAS 655255-07-5), also named 3-(Boc-amino)furan-2-carboxamide, is a heterocyclic building block of molecular formula C₁₀H₁₄N₂O₄ and molecular weight 226.23 g/mol . It belongs to the class of Boc-protected aminofuran carboxamides and is characterized by the simultaneous presence of a tert-butyloxycarbonyl (Boc)-protected amine at the furan 3-position and a primary carboxamide at the furan 2-position . This bifunctional substitution pattern provides two chemically orthogonal handles—the Boc group is selectively removable under acidic conditions to reveal a free amine for further derivatization, while the carboxamide serves as a hydrogen-bond donor/acceptor and potential pharmacophore element—making it a versatile intermediate for parallel library synthesis and structure-activity relationship (SAR) exploration in pharmaceutical research . The compound is supplied as a research-use-only chemical with purity specifications ranging from 95% to 98% depending on the vendor .

Why Generic Furan Building Block Substitution Fails: Physicochemical and Functional Differentiation of tert-Butyl (2-carbamoylfuran-3-yl)carbamate (CAS 655255-07-5)


Generic substitution among furan-based building blocks is inadvisable because position isomerism and functional group identity on the furan ring produce substantial differences in both physicochemical descriptors and synthetic utility. The target compound possesses a unique 2-carbamoyl / 3-Boc-amino substitution pattern that is not replicated by any single commercially available congener . Replacing it with tert-butyl furan-3-ylcarbamate (CAS 56267-48-2) sacrifices the 2-carboxamide hydrogen-bonding functionality and reduces the polar surface area (PSA) by approximately 48% (from 94.56–99.04 Ų to 51.47 Ų), which can dramatically alter permeability and solubility profiles in drug discovery programs . Substituting with furan-2-carboxamide (CAS 609-38-1) removes both the Boc-protected amine and the 3-amino group, eliminating a key derivatization handle and reducing molecular weight by over 50% (from 226.23 to 111.10 g/mol) . Using 3-(Boc-amino)furan-2-carboxylic acid (CAS 655255-06-4) replaces the neutral carboxamide with a carboxylic acid, altering both the hydrogen-bonding character (donor/acceptor count) and the charge state at physiological pH, with consequential effects on target binding and pharmacokinetics . The quantitative evidence below substantiates these distinctions.

Quantitative Differentiation Evidence for tert-Butyl (2-carbamoylfuran-3-yl)carbamate (CAS 655255-07-5) Versus Closest Structural Analogs


Evidence Dimension 1 — Polar Surface Area (PSA) Differentiation: Impact on Predicted Membrane Permeability Relative to the Closest Position Isomer

The target compound exhibits a computed polar surface area (PSA) of 94.56–99.04 Ų (vendor-dependent calculation) , which is approximately 84–92% higher than that of its closest structurally related commercial building block, tert-butyl furan-3-ylcarbamate (CAS 56267-48-2), which has a PSA of only 51.47 Ų . The elevated PSA of the target compound is a direct consequence of the 2-carboxamide group (–CONH₂), which contributes an additional H-bond donor and acceptor not present in the comparator. In drug discovery, PSA values above 90 Ų are generally associated with reduced passive membrane permeability but enhanced aqueous solubility, whereas PSA values in the 50–60 Ų range are more favorable for CNS penetration [1]. This divergence means that replacement of the target with tert-butyl furan-3-ylcarbamate would produce a substantially different permeability-solubility profile in any SAR series.

Polar surface area Drug-likeness Membrane permeability Oral bioavailability prediction

Evidence Dimension 2 — Lipophilicity (LogP) Differentiation: Orthogonal Hydrogen-Bonding and Lipophilicity Profile Versus Single-Functionality Analogs

The target compound has a computed LogP ranging from 1.73 (Leyan calculation) to 2.62 (ChemSrc calculation) . This intermediate lipophilicity reflects the balanced contribution of the lipophilic Boc group and the polar carboxamide moiety. In contrast, tert-butyl furan-3-ylcarbamate (CAS 56267-48-2) has a LogP of 2.70, which is 0.08–0.97 LogP units higher despite having lower molecular weight, because it lacks the polar carboxamide group that tempers lipophilicity in the target compound . Conversely, furan-2-carboxamide (CAS 609-38-1) has a LogP of only 1.08—substantially lower—because it lacks the lipophilic tert-butyl carbamate group entirely . This positions the target compound in a unique LogP window (1.7–2.6) that is distinct from both comparators, enabling fine-tuning of lipophilicity in lead optimization without requiring additional synthetic steps to modulate polarity.

Lipophilicity LogP Hydrogen bonding Solubility prediction Fragment-based drug design

Evidence Dimension 3 — Supplier Purity Grade Differentiation: Batch-to-Batch Consistency and Procurement Options

The target compound is available at two principal purity tiers across commercial suppliers: a ≥95% tier (ChemScene , AKSci , Beyotime , Leyan ) and a ≥98% tier (Chembase [1], CymitQuimica via Fluorochem , MolCore ). This two-tier purity landscape is not uniformly available for structural analogs. For instance, 3-(Boc-amino)furan-2-carboxylic acid (CAS 655255-06-4) is offered at a single purity specification of 95% through mainstream channels , while tert-butyl furan-3-ylcarbamate (CAS 56267-48-2) is typically offered at 95% . The availability of a 98% purity grade for the target compound represents a meaningful procurement advantage for applications requiring higher batch-to-batch reproducibility, such as use as an analytical standard, in GLP-grade intermediate production, or in fragment-based crystallography where minor impurities can confound electron density interpretation.

Chemical purity Supplier comparison Procurement specification Quality control

Evidence Dimension 4 — Thermal and Storage Stability: Melting Point and Storage Condition Differentiation

The target compound has a reported melting point of 140–143 °C (literature value) , which is approximately 3–8 °C higher than that of tert-butyl furan-3-ylcarbamate (CAS 56267-48-2), which melts at 135–137 °C . This modest elevation in melting point is consistent with the additional intermolecular hydrogen bonding contributed by the primary carboxamide group. More critically, the storage requirements differ substantially from its closest carboxylic acid analog: the target compound requires storage at 2–8 °C in sealed, dry conditions to prevent moisture absorption and degradation [1], whereas 3-(Boc-amino)furan-2-carboxylic acid (CAS 655255-06-4) is specified for storage at room temperature . The target compound also carries a GHS Warning classification with hazard statements H302-H315-H319-H335 (harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation) , necessitating appropriate personal protective equipment during handling—a consideration for laboratory procurement planning.

Melting point Storage stability Thermal characterization Handling requirements

Evidence Dimension 5 — Orthogonal Synthetic Handle Density: Number of Derivatizable Functional Groups per Molecular Weight

When evaluated by a scaffold efficiency metric—defined as the number of chemically orthogonal, selectively addressable functional groups per unit of molecular weight—the target compound (C₁₀H₁₄N₂O₄, MW 226.23) provides two orthogonal handles (Boc-protected 3-amine and 2-carboxamide) within a compact framework . This yields a handle density of approximately 0.0088 handles/Dalton. By comparison, tert-butyl furan-3-ylcarbamate (C₉H₁₃NO₃, MW 183.20) offers only one orthogonal handle (Boc-protected 3-amine, 0.0055 handles/Dalton) , while furan-2-carboxamide (C₅H₅NO₂, MW 111.10) offers only one handle (2-carboxamide, 0.0090 handles/Dalton) . Although furan-2-carboxamide has a marginally higher handle density, it lacks the protected amine necessary for sequential, chemoselective derivatization strategies. The target compound uniquely enables a synthetic workflow where the Boc group can be selectively removed under acidic conditions (TFA or HCl/dioxane) while the carboxamide remains intact, or alternatively, the carboxamide can be dehydrated to the nitrile or reduced to the aminomethyl derivative without affecting the Boc group [1]. This orthogonality is absent in all single-handle comparators.

Synthetic versatility Fragment-based drug discovery Parallel synthesis Scaffold efficiency

Evidence Dimension 6 — Commercial Availability Breadth: Supplier Count and Price Transparency Relative to the Closest Carboxylic Acid Analog

The target compound is listed by at least 12 identifiable commercial suppliers spanning North America, Europe, and Asia, including GlpBio (USA) [1], ChemScene (USA) , AKSci (USA) , Hoffman Fine Chemicals (USA) , CymitQuimica (EU, Fluorochem brand) , Beyotime (China) , Leyan (China) , MolCore (China) , Chembase/Suzhou AJ Pharmtech (China) [2], Shaoyuan (China) , and CoolPharm (China) . In contrast, the closest carboxylic acid analog 3-(Boc-amino)furan-2-carboxylic acid (CAS 655255-06-4) is listed by fewer than 5 major catalog suppliers, with Sigma-Aldrich being the most prominent . Price transparency for the target compound is high: GlpBio offers 100 mg at $135, 250 mg at $253, and 1 g at $507 [1]; Beyotime lists 1 g at ¥11,172 (~$1,540 USD) ; and Chemsrc lists 250 mg at ¥4,118.90 (~$570 USD) [3]. This broad supplier base with transparent pricing provides procurement flexibility, competitive bidding opportunities, and reduced supply disruption risk.

Commercial availability Supply chain Price comparison Procurement risk

Optimal Application Scenarios for tert-Butyl (2-carbamoylfuran-3-yl)carbamate (CAS 655255-07-5) Based on Quantified Differentiation Evidence


Scenario 1 — Parallel Library Synthesis Requiring Sequential Chemoselective Derivatization

The target compound's two orthogonal synthetic handles—the acid-labile Boc-protected 3-amine and the stable 2-carboxamide—enable a sequential diversification workflow that is not achievable with single-handle analogs such as tert-butyl furan-3-ylcarbamate (CAS 56267-48-2) or furan-2-carboxamide (CAS 609-38-1) [1]. In a typical library synthesis, the carboxamide can first be coupled or transformed (e.g., dehydrated to nitrile, reduced to aminomethyl), followed by Boc deprotection under TFA/CH₂Cl₂ conditions, and subsequent amine functionalization (acylation, sulfonylation, reductive amination) to generate a diverse compound collection from a single scaffold [2]. The evidenced handle density of 0.0088 handles/Dalton and the 2:1 orthogonal handle advantage over CAS 56267-48-2 (Evidence Dimension 5) directly support this scenario. Laboratories engaged in fragment-based drug discovery or DNA-encoded library (DEL) synthesis, where scaffold efficiency and chemoselective diversification are paramount, are the primary beneficiaries.

Scenario 2 — Physicochemical Property-Guided Lead Optimization Requiring Intermediate LogP and High PSA

The target compound's computed LogP range of 1.73–2.62 and PSA of 94.56–99.04 Ų (Evidence Dimensions 1 and 2) position it in a physicochemical space that is intermediate between the more lipophilic tert-butyl furan-3-ylcarbamate (LogP 2.70, PSA 51.47 Ų) and the more polar furan-2-carboxamide (LogP 1.08, PSA 56.23 Ų) [1]. This intermediate profile is well-suited for lead optimization programs targeting peripheral (non-CNS) therapeutic indications where moderate lipophilicity (LogP 1–3) and PSA > 90 Ų are associated with reduced CNS penetration, lower hERG liability, and improved metabolic stability [2]. Medicinal chemistry teams conducting multiparameter optimization (MPO) of ADME properties can use this building block to introduce balanced polarity without resorting to additional synthetic steps for property modulation.

Scenario 3 — High-Reproducibility Applications Requiring 98% Purity Grade with Multi-Supplier Redundancy

For applications demanding high batch-to-batch reproducibility—such as GLP intermediate production, analytical standard preparation, or fragment-based X-ray crystallography where minor impurities (<5%) can confound electron density maps—the target compound's availability at 98% purity from at least three independent suppliers (Chembase/AJ Pharmtech, CymitQuimica/Fluorochem, MolCore) provides a procurement advantage (Evidence Dimension 3) [1]. In contrast, the closest carboxylic acid analog (CAS 655255-06-4) and the simpler tert-butyl furan-3-ylcarbamate (CAS 56267-48-2) are limited to 95% purity from major catalog suppliers [2]. The existence of multiple 98% purity sources also enables competitive bidding and mitigates the risk of single-supplier stock-outs during multi-year discovery programs.

Scenario 4 — Multi-Gram Scale-Up with Cold-Chain Logistics Planning

The target compound's storage requirement of 2–8 °C in sealed, dry conditions (Evidence Dimension 4) [1] necessitates cold-chain shipping and refrigerated laboratory storage, distinguishing it from the room-temperature-stable 3-(Boc-amino)furan-2-carboxylic acid (CAS 655255-06-4) [2]. However, its broad supplier base (≥12 vendors, Evidence Dimension 6) with transparent pricing—ranging from approximately $135/100 mg to $507/1 g—enables procurement of multi-gram quantities for scale-up campaigns with predictable budgeting . This scenario is relevant for process chemistry groups transitioning from discovery-scale (50–500 mg) to preclinical-scale (5–50 g) synthesis, where cold-chain infrastructure costs must be factored into the total cost of ownership. The GHS hazard profile (H302-H315-H319-H335) further mandates appropriate PPE and ventilation, which should be incorporated into laboratory SOPs prior to large-scale handling.

Quote Request

Request a Quote for tert-Butyl (2-carbamoylfuran-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.